(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetic acid
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Overview
Description
The compound (3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features an indole core, a pyrimidine ring, and an acetic acid moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetic acid typically involves multi-step organic reactions. One common approach is to start with the indole core, which undergoes a series of functional group transformations to introduce the acetic acid moiety and the pyrimidine ring. Key steps may include:
Alkylation: Introduction of the prop-2-en-1-yl group to the pyrimidine ring.
Condensation: Formation of the thioxotetrahydropyrimidine structure.
Ylidene Formation: Establishing the (E)-configuration of the ylidene linkage.
Acylation: Attachment of the acetic acid group to the indole core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure selective reactions.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetic acid: can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxotetrahydropyrimidine ring to its corresponding sulfoxide or sulfone.
Reduction: Reduction of the ylidene linkage to form a saturated compound.
Substitution: Nucleophilic substitution reactions at the indole or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, or alcohols for substitution reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Saturated analogs of the original compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor function by acting as an agonist or antagonist.
Pathways: Influence on cellular pathways, leading to changes in cell behavior or function.
Comparison with Similar Compounds
Similar Compounds
- (3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)propanoic acid
- (3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)butanoic acid
Uniqueness
The uniqueness of (3-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-1H-indol-1-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H15N3O4S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[3-[(E)-(4,6-dioxo-1-prop-2-enyl-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C18H15N3O4S/c1-2-7-21-17(25)13(16(24)19-18(21)26)8-11-9-20(10-15(22)23)14-6-4-3-5-12(11)14/h2-6,8-9H,1,7,10H2,(H,22,23)(H,19,24,26)/b13-8+ |
InChI Key |
YIAZGAWIKPYTSV-MDWZMJQESA-N |
SMILES |
C=CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)O)C(=O)NC1=S |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)O)/C(=O)NC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)O)C(=O)NC1=S |
Origin of Product |
United States |
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